4-(Oxolan-2-yl)butanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
4-(oxolan-2-yl)butanoic acid |
InChI |
InChI=1S/C8H14O3/c9-8(10)5-1-3-7-4-2-6-11-7/h7H,1-6H2,(H,9,10) |
InChI Key |
FOASUUODOXSVRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Oxolan 2 Yl Butanoic Acid and Its Precursors
Convergent Synthetic Strategies for the Oxolane Ring Formation
The formation of the oxolane (tetrahydrofuran) ring is a critical step in the synthesis of the target molecule. Modern organic synthesis offers several convergent strategies to construct this five-membered oxygenated heterocycle with high efficiency and control.
Cyclization Reactions of Linear Diol Precursors
The intramolecular cyclization of linear diol precursors is a fundamental and widely employed method for constructing tetrahydrofuran (B95107) rings. numberanalytics.com This approach typically involves the dehydration of a 1,4-diol, often under acidic conditions, to yield the cyclic ether. The reaction proceeds via protonation of one hydroxyl group, followed by nucleophilic attack by the second hydroxyl group, eliminating a molecule of water.
Ionic cyclization reactions, which involve the reaction of an electrophile and a nucleophile, are commonly carried out under acidic or basic conditions to form ring structures like tetrahydrofuran from diols. numberanalytics.com Another approach involves a tandem olefin metathesis/oxidative cyclization, which can be used to synthesize 2,5-disubstituted tetrahydrofuran (THF) diols from simple olefin precursors in a stereocontrolled manner. nih.gov Furthermore, photochemical ring expansion reactions of smaller heterocycles like oxetanes provide a mild and operationally simple route to tetrahydrofuran derivatives. rsc.org
Table 1: Selected Methods for Oxolane Ring Formation via Cyclization
| Method | Description | Key Features |
|---|---|---|
| Acid-Catalyzed Dehydration | Intramolecular cyclization of 1,4-diols using an acid catalyst. | A classic and straightforward method. |
| Tandem Olefin Metathesis/Oxidative Cyclization | A process that combines olefin metathesis and oxidative cyclization to form substituted THF diols from olefins. nih.gov | Offers stereocontrol and builds complexity from simple starting materials. nih.gov |
| Photochemical Ring Expansion | Ring expansion of oxetanes to tetrahydrofurans under photochemical conditions. rsc.org | A mild, metal-free approach. rsc.org |
| Electrophilic Selenocyclization | Cyclization of 2-ene-1,5-diol systems induced by an electrophile. researchgate.net | Can lead to the formation of tetrahydrofuran rings, though oxetane (B1205548) formation can be a competing pathway. researchgate.net |
Stereoselective Approaches to Oxolane Ring Construction
Achieving stereocontrol during the formation of the oxolane ring is crucial for synthesizing specific stereoisomers of 4-(oxolan-2-yl)butanoic acid. Several advanced strategies have been developed to address this challenge.
One notable method involves the [3+2] annulation of an aldehyde with an allyl ether, which leads to the stereoselective formation of a substituted tetrahydrofuran system. nih.gov This method's efficiency has been demonstrated in the total synthesis of natural products like Plakortone L. nih.gov Another approach is the thermolysis of steroidal β-peroxylactones, which can result in the stereoselective synthesis of a tetrahydrofuran ring through intramolecular hydrogen abstraction from a non-activated carbon. rsc.org This reaction proceeds with high selectivity. rsc.org
Tandem catalysis, combining olefin metathesis with oxidative cyclization, also provides a powerful tool for the stereocontrolled synthesis of 2,5-disubstituted THF diols. nih.gov The stereochemistry of the intermediate diene, controlled by the choice of metathesis catalyst, dictates the final stereochemistry of the THF diol. nih.gov
Table 2: Stereoselective Methods for Oxolane Ring Synthesis
| Method | Description | Stereochemical Outcome |
|---|---|---|
| [3+2] Annulation | Annulation of an aldehyde with an allyl ether. nih.gov | Leads to stereoselective formation of a substituted tetrahydrofuran. nih.gov |
| Thermolysis of β-peroxylactones | Intramolecular hydrogen abstraction upon thermolysis. rsc.org | Occurs with complete stereoselectivity. rsc.org |
| Tandem Metathesis/Oxidative Cyclization | Stereochemistry of an intermediate 1,5-diene controls the product stereochemistry. nih.gov | Highly stereospecific oxidative cyclization. nih.gov |
| Mukaiyama Hydration | A key step in the stereoselective synthesis of complex molecules containing the 5/5/7/8 fused ring system. acs.org | Used to construct complex core structures. acs.org |
Butanoic Acid Chain Elaboration Techniques
The synthesis of the butanoic acid side chain involves either the functionalization of a pre-existing carboxylic acid or the construction of the four-carbon backbone through carbon-carbon bond-forming reactions.
Carboxylic Acid Functionalization Methods
The butanoic acid moiety can undergo a variety of typical carboxylic acid reactions. These include esterification, where the acid reacts with an alcohol under acidic catalysis, and conversion to an activated carboxylic acid derivative, such as an N-succinimidyl ester, which is useful for conjugation to other molecules. epo.org
The direct functionalization of unactivated C-H bonds in carboxylic acids represents a more modern and step-economic approach. researchgate.net For instance, the α-functionalization of aliphatic carboxylic acids can be achieved using transition metal catalysts or organic mediators, often involving the formation of an enolate equivalent. researchgate.net
Table 3: Carboxylic Acid Functionalization Reactions
| Reaction Type | Description | Reagents/Conditions |
|---|---|---|
| Esterification | Conversion of the carboxylic acid to an ester. | Alcohol, acid catalyst. |
| Activation | Formation of an activated ester (e.g., N-succinimidyl ester). epo.org | N-hydroxysuccinimide, coupling agent (e.g., DCC, EDC). |
| α-Functionalization | Introduction of a functional group at the α-carbon. researchgate.net | Transition metal catalyst or strong base to form an enolate. researchgate.net |
Carbon-Carbon Bond Forming Reactions for Butanoic Acid Backbone
The construction of the butanoic acid's carbon skeleton relies on a variety of powerful carbon-carbon bond-forming reactions. alevelchemistry.co.uk These reactions are fundamental to organic synthesis for building more complex molecules from simpler precursors. numberanalytics.com
Common methods include aldol (B89426) reactions, which form a β-hydroxy carbonyl compound, and the Wittig reaction, which converts a carbonyl group to an alkene. numberanalytics.com Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also highly effective. numberanalytics.com This palladium-catalyzed reaction couples an organoboron compound with a halide, offering a mild and versatile method for forming C-C bonds. Other notable methods include the Grignard reaction, Michael addition, and Friedel-Crafts acylation. alevelchemistry.co.uknumberanalytics.com Enzymatic C-C bond-forming reactions are also emerging as powerful tools in biocatalytic organic synthesis. nih.gov
Table 4: Key Carbon-Carbon Bond Forming Reactions for Butanoic Acid Synthesis
| Reaction | Description | Key Features |
|---|---|---|
| Aldol Reaction | Reaction of two carbonyl compounds to form a β-hydroxy carbonyl. alevelchemistry.co.uknumberanalytics.com | Forms a new C-C single bond. fiveable.me |
| Wittig Reaction | Reaction of a phosphonium (B103445) ylide with a carbonyl to form an alkene. alevelchemistry.co.uknumberanalytics.com | A specific method for forming C=C double bonds. |
| Suzuki-Miyaura Coupling | Palladium-catalyzed coupling of an organoboron compound and a halide. | Mild conditions and high functional group tolerance. |
| Grignard Reaction | Addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. numberanalytics.com | A powerful method for creating C-C bonds. numberanalytics.com |
| Michael Addition | Nucleophilic addition of a carbanion to an α,β-unsaturated carbonyl compound. alevelchemistry.co.uk | A useful method for mild C-C bond formation. alevelchemistry.co.uk |
Coupling Strategies for Oxolane and Butanoic Acid Moieties
The final stage in the synthesis of this compound involves the strategic coupling of the pre-formed oxolane ring and the butanoic acid chain. This can be achieved by forming a bond between the two fragments at the appropriate positions.
One strategy involves reacting a tetrahydrofuran derivative with a precursor of the butanoic acid chain. For example, a tetrahydrofuran derivative can be reacted with an amino acid precursor under controlled conditions. smolecule.com Another powerful approach is the use of cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for instance, can be used to form a carbon-carbon bond between a halogenated butanoic acid derivative and a boronic acid or ester derivative of the oxolane ring, or vice versa. This method is known for its high yields and tolerance of various functional groups.
Bifunctional linkers can also be employed as a coupling strategy. For example, a linker like 4-(4-acetylphenoxy)butanoic acid (AcBut) has been used to connect different molecular entities, demonstrating a modular approach to synthesis. nih.govresearchgate.net This type of strategy could be adapted to link an oxolane moiety to a butanoic acid chain.
Table 5: Coupling Strategies for Oxolane and Butanoic Acid Fragments
| Strategy | Description | Example Application |
|---|---|---|
| Nucleophilic Substitution/Addition | Reacting a nucleophilic derivative of one fragment with an electrophilic derivative of the other. | Reaction of a tetrahydrofuran derivative with an amino acid precursor. smolecule.com |
| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed coupling of a boronic acid/ester with a halide. | Coupling of a fluorenyl boronic acid with a halogenated butanoic acid derivative. |
| Use of Bifunctional Linkers | Employing a molecule with two reactive ends to connect the two fragments. | The use of 4-(4-acetylphenoxy)butanoic acid (AcBut) in antibody-drug conjugates. nih.govresearchgate.net |
| Reductive Coupling | Coupling of two fragments using a reducing agent. | SmI2-mediated reductive coupling has been explored for similar complex couplings. escholarship.org |
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is a fundamental reaction class for the synthesis of carboxylic acid derivatives, including this compound. libretexts.orgmasterorganicchemistry.com This pathway involves the reaction of a nucleophile with the carbonyl carbon of a carboxylic acid or its derivative, leading to the substitution of a leaving group. masterorganicchemistry.com
The direct conversion of a carboxylic acid to other derivatives can be challenging due to the poor leaving group ability of the hydroxyl group (-OH). libretexts.org To overcome this, the -OH group is often converted into a better leaving group. For instance, thionyl chloride (SOCl₂) can transform a carboxylic acid into an acid chloride. libretexts.org The resulting acyl chlorosulfite intermediate is more susceptible to nucleophilic attack. libretexts.org
A general mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination process. masterorganicchemistry.com The nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the carbonyl group is reformed by the elimination of the leaving group. libretexts.orgmasterorganicchemistry.com The feasibility of these reactions is often predictable, favoring the formation of products where the leaving group is a weaker base than the attacking nucleophile. masterorganicchemistry.com
For the synthesis of amides from carboxylic acids, direct reaction requires high temperatures. libretexts.org A more common approach involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which then readily reacts with an amine.
Isotopic labeling studies, for example using ¹⁸O, have been instrumental in elucidating the mechanisms of these reactions, such as in Fischer esterification, by confirming the pathway of bond cleavage. masterorganicchemistry.com
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis offers powerful and efficient methods for constructing complex molecules under mild conditions. sioc-journal.cn These reactions are atom-economical and have become indispensable in modern organic synthesis. sioc-journal.cn Catalysts based on palladium, rhodium, nickel, and copper are commonly employed for various transformations, including carbonylation reactions which are key for synthesizing carbonyl-containing compounds. sioc-journal.cnsioc-journal.cn
In the context of synthesizing precursors for compounds like this compound, transition metal-catalyzed cross-coupling reactions are particularly relevant. For example, the rhodium-catalyzed asymmetric addition of boronic acids to electron-deficient olefins can create chiral centers with high enantioselectivity. A specific example is the synthesis of (S)-ethyl 3-(4-bromophenyl)butanoate, a precursor for a butanoic acid derivative, using a rhodium catalyst with a chiral BINAP ligand. orgsyn.org
The development of new ligands is crucial for improving the selectivity and efficiency of these catalytic systems. nih.gov For instance, the Neolephos ligand has been designed for palladium-catalyzed selective carbonylation reactions. nih.gov The choice of the metal catalyst itself can also dictate the reaction outcome, as seen in the regioselective and enantioselective hydroamination of alkenes, where copper and nickel catalysts yield different constitutional isomers. beilstein-journals.org
Transition metal catalysts have also been shown to facilitate intramolecular [4+2] cycloadditions of dienynes that are otherwise difficult to achieve thermally. williams.edu This highlights the ability of these catalysts to overcome kinetic or thermodynamic barriers present in uncatalyzed reactions.
Multi-step Synthetic Sequences from Readily Available Precursors
The synthesis of complex target molecules like this compound often necessitates multi-step reaction sequences starting from simple, commercially available materials. savemyexams.comresearchgate.net Devising these synthetic routes requires a retrospective approach, known as retrosynthesis, where the target molecule is conceptually broken down into simpler precursors.
A common strategy involves the functional group interconversion of a starting material through a series of reactions. For example, a synthetic route might begin with an alcohol, which is then converted to a halogenoalkane. youtube.com This halogenoalkane can undergo a substitution reaction to introduce a nitrile group, which can then be hydrolyzed to a carboxylic acid.
An illustrative example is the synthesis of (S)-3-(4-bromophenyl)butanoic acid. This multi-step process starts with the rhodium-catalyzed conjugate addition of 4-bromophenylboronic acid to ethyl (E)-but-2-enoate to form an ester. orgsyn.org This ester is then saponified using sodium hydroxide (B78521) to yield the final butanoic acid product. orgsyn.org
Another example involves the preparation of 4-oxo-2-butenoic acids through a microwave-assisted aldol condensation between a methyl ketone and glyoxylic acid. nih.gov This reaction is a key step in building the carbon skeleton of the target molecule. The resulting butenoic acid can then be further modified in subsequent steps.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The success of a synthetic procedure is highly dependent on the optimization of various reaction parameters. Careful control of solvents, catalysts, temperature, and pressure can significantly improve the yield and purity of the desired product.
Solvent Effects on Reaction Efficiency
The choice of solvent can have a profound impact on reaction rates and selectivity. Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, directly participate in the reaction mechanism.
In a study on the synthesis of 2-oxazolines, various aprotic and protic polar and nonpolar solvents were screened. researchgate.net The results indicated that polar protic solvents provided the best outcomes. researchgate.net The polarity of the solvent can also affect the chemical shifts observed in NMR spectroscopy, which can be used to probe the electronic environment of the molecule in different solvents. researchcommons.org
For transition metal-catalyzed reactions, the solvent can play a role in the catalytic cycle. In a palladium-catalyzed annulation reaction, the use of different solvents like toluene (B28343) and acetonitrile (B52724) led to divergent reaction pathways, yielding different products. beilstein-journals.org
Catalyst Systems and Ligand Design for Selective Transformations
The catalyst system, comprising the metal and its associated ligands, is at the heart of transition metal-catalyzed reactions. The rational design of ligands is a key strategy for achieving high selectivity. nih.gov Non-covalent interactions between the ligand and the substrate, such as hydrogen bonding, can play a crucial role in stereochemical control. mdpi.com
The development of chiral ligands has enabled the enantioselective synthesis of a wide range of molecules. hokudai.ac.jp For example, the use of chiral phosphoramidite (B1245037) ligands in iridium-catalyzed allylic amination allows for the time-dependent enantiodivergent synthesis of either enantiomer of the product. beilstein-journals.org
In some cases, the catalyst itself can be tuned to favor a particular regio- or stereoisomer. By switching between copper and nickel catalysts in a hydroamination reaction, it was possible to selectively synthesize either α-quaternary or α-chiral β-amino acid derivatives. beilstein-journals.org The development of new catalyst systems is often guided by a combination of experimental screening and computational modeling. nih.govhokudai.ac.jp
Temperature and Pressure Parameters in Reaction Control
Temperature and pressure are critical parameters that influence reaction kinetics and thermodynamics. Many reactions require heating to overcome activation energy barriers. For instance, the synthesis of 4-oxo-2-butenoic acids via microwave-assisted aldol condensation is carried out at 160 °C. nih.gov The hydrolysis of 4-chloro-3-hydroxy butyronitrile (B89842) is preferably conducted at a temperature range of 50 °C to 100 °C to reduce the reaction time. google.com
Conversely, some reactions require low temperatures to control selectivity. The reaction of an ester with a bulky hydride reagent like DIBAL-H is performed at low temperatures to form an aldehyde, preventing over-reduction to the alcohol. masterorganicchemistry.com
High pressure can be employed to influence reactions involving gaseous reagents, such as carbon monoxide in carbonylation reactions. sioc-journal.cn In a palladium-catalyzed carbonylation of 1,4-diphenylbuta-1,3-diyne, the reaction was performed under 40 atm of CO. nih.gov
Chemical Reactivity and Transformation Pathways of 4 Oxolan 2 Yl Butanoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that readily undergoes several fundamental organic reactions, including esterification, amidation, reduction, and alpha-halogenation.
Esterification Reactions and Lactone Formation
Esterification is a hallmark reaction of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. vulcanchem.com In the case of 4-(Oxolan-2-yl)butanoic acid, it can react with various alcohols to form the corresponding esters. For instance, its reaction with methanol (B129727) under acidic conditions would yield methyl 4-(oxolan-2-yl)butanoate.
Lactones are cyclic esters formed via intramolecular esterification of hydroxycarboxylic acids. wikipedia.org While this compound does not possess a hydroxyl group for direct cyclization, its derivatives can form lactones. For example, if a hydroxyl group were introduced into the butanoic acid chain, subsequent intramolecular cyclization could occur. Research has shown that butanoic acid derivatives can undergo catalytic C-H bond oxidation to form γ-lactones. torvergata.it The formation of five- and six-membered lactone rings is generally favored due to their thermodynamic stability. youtube.com
Amidation and Peptide Coupling Analogues
The carboxylic acid moiety of this compound can be converted into an amide by reacting with a primary or secondary amine. This transformation typically requires activating the carboxylic acid, as direct reaction with an amine is often slow. Common methods involve the use of coupling agents. beilstein-journals.org
In a manner analogous to peptide synthesis, this compound can be coupled with amino acids or other amine-containing molecules. This process utilizes specialized peptide coupling reagents that activate the carboxyl group, facilitating the formation of an amide (peptide) bond under mild conditions. uni-kiel.de These reagents minimize side reactions and prevent the racemization of chiral centers. uni-kiel.de
Table 1: Common Peptide Coupling Reagents
| Reagent Name | Acronym | Activating Group | Notes |
|---|---|---|---|
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | OBt ester | Widely used for routine and difficult couplings. sigmaaldrich.com |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | OAt ester | Highly efficient reagent, especially for sterically hindered amino acids. sigmaaldrich.com |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | OBt ester | Common reagent for solid-phase peptide synthesis. sigmaaldrich.com |
This table provides examples of common reagents and is not exhaustive.
Reduction to Alcohol Derivatives
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 5-(oxolan-2-yl)pentan-1-ol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing carboxylic acids.
Table 2: Reagents for Carboxylic Acid Reduction
| Reagent | Formula | Typical Conditions | Product |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | 1. Diethyl ether or THF2. H₃O⁺ workup | Primary Alcohol |
The reaction involves the conversion of the -COOH group into a -CH₂OH group, significantly altering the molecule's chemical properties and potential for further derivatization.
Halogenation at the Alpha-Carbon
Halogenation at the carbon atom adjacent to the carboxylic acid (the α-carbon) can be achieved via the Hell-Volhard-Zelinsky (HVZ) reaction. chadsprep.com This reaction is specific to carboxylic acids possessing an α-hydrogen. For this compound, this reaction would introduce a halogen, typically bromine, at the C-2 position of the butanoic acid chain.
The HVZ reaction typically involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), followed by a water workup. youtube.com The key intermediate is an acyl bromide, which readily enolizes, allowing for electrophilic attack by bromine at the α-position. Subsequent hydrolysis regenerates the carboxylic acid, now halogenated at the alpha position, yielding 2-bromo-4-(oxolan-2-yl)butanoic acid. youtube.com This α-halo acid is a valuable synthetic intermediate, for example, in the synthesis of α-amino acids.
Reactions Involving the Oxolane Ring
Ring-Opening Reactions and Derivatization
The oxolane (tetrahydrofuran) ring is a cyclic ether. While relatively stable, it can undergo ring-opening reactions under specific, typically acidic, conditions. mdpi.com The reaction is initiated by the protonation of the ether oxygen by a strong acid (e.g., HBr, HI) or coordination to a Lewis acid. mdpi.com This activation makes the α-carbons of the ring susceptible to nucleophilic attack.
The nucleophile attacks one of the carbons adjacent to the ether oxygen, cleaving the C-O bond and opening the ring. This results in a linear alkyl chain with functional groups at both ends, derived from the original carboxylic acid and the attacking nucleophile. For example, treatment of this compound with concentrated hydrobromic acid would lead to the opening of the oxolane ring, yielding a di-functionalized open-chain product. The specific product depends on which C-O bond is cleaved. This process provides a pathway to complex linear molecules from a cyclic precursor.
Functionalization of the Oxolane Ring (e.g., Oxidation, Halogenation)
The tetrahydrofuran (B95107) (THF) ring, while generally stable, can undergo specific functionalization reactions, primarily through oxidative or halogenation pathways.
Oxidation:
Oxidative cleavage of the THF ring or oxidation at positions adjacent to the oxygen atom can be achieved using various reagents. For instance, pyridinium (B92312) chlorochromate (PCC) is known to mediate the oxidative cleavage of α-hydroxymethyl-tetrahydrofurans to yield γ-lactones. researchgate.net While direct oxidation of the unsubstituted THF ring in this compound is challenging, derivatives with strategically placed functional groups can be more susceptible. For example, the oxidation of 2,5-disubstituted tetrahydrofurans can be achieved with reagents like ruthenium tetroxide (RuO₄) or potassium permanganate (B83412) (KMnO₄), often leading to the formation of diols or other oxygenated products. researchgate.netrsc.org
A novel, environmentally friendly method for synthesizing polysubstituted tetrahydrofurans utilizes 2,2,2-trifluoroacetophenone-mediated oxidation with hydrogen peroxide (H₂O₂) as a green oxidant. rsc.org This process involves an initial epoxidation of an alkenyl alcohol followed by in situ acid-promoted cyclization to form the tetrahydrofuran ring. rsc.org
Halogenation:
Direct halogenation of the tetrahydrofuran ring is not a common reaction under standard conditions. Free-radical halogenation, a typical method for saturated hydrocarbons, would likely be unselective. wikipedia.org However, electrophilic halogenation can occur in activated systems. More commonly, the introduction of a halogen is achieved during the synthesis of the ring itself or by functional group manipulation of a pre-existing derivative. For instance, bromoetherification, the reaction of an alkene with a source of electrophilic bromine in the presence of an internal nucleophile (like a hydroxyl group), can lead to the formation of a halogenated cyclic ether.
Reactions at the Aliphatic Chain
The butanoic acid portion of the molecule offers multiple sites for functionalization, including the carboxylic acid group itself, the α-carbon, and the other methylene (B1212753) groups along the chain.
Alpha-Substitution Reactions Adjacent to the Carboxylic Acid Group
The α-position (C-2) of the butanoic acid chain is activated by the adjacent carboxylic acid group, making it amenable to substitution reactions. msu.edu
Hell-Volhard-Zelinsky Reaction:
A classic method for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. alfa-chemistry.comorgoreview.com This reaction involves treating the carboxylic acid with a halogen (typically Br₂) and a catalytic amount of phosphorus trihalide (e.g., PBr₃). alfa-chemistry.comwikipedia.org The reaction proceeds through the formation of an acyl bromide intermediate, which more readily tautomerizes to its enol form than the carboxylic acid itself. masterorganicchemistry.com This enol then reacts with the halogen to introduce a bromine atom at the α-position. orgoreview.commasterorganicchemistry.com Subsequent hydrolysis yields the α-bromo carboxylic acid. wikipedia.org This reaction is highly specific for the α-position. alfa-chemistry.com
| Reaction | Reagents | Product | Key Features |
| Hell-Volhard-Zelinsky | Br₂, PBr₃ (cat.), then H₂O | 2-Bromo-4-(oxolan-2-yl)butanoic acid | Selective α-bromination of the carboxylic acid. alfa-chemistry.comwikipedia.org |
Selective Functionalization of Methylene Groups
Selectively functionalizing a specific methylene (CH₂) group in the aliphatic chain (β or γ position) is a significant challenge in synthetic chemistry due to the similar reactivity of C-H bonds. However, recent advances in C-H functionalization have provided new strategies.
Directed C-H Functionalization:
The carboxylic acid group can act as a directing group, guiding a transition metal catalyst to a specific C-H bond. researchgate.net Palladium-catalyzed reactions have been developed for the β- and γ-C(sp³)–H functionalization of aliphatic acids. nih.govnih.govresearchgate.net These reactions often employ specialized ligands to control the regioselectivity of the functionalization. nih.govnih.gov For example, bidentate pyridine-pyridone ligands have been used for the intermolecular β-methylene C(sp³)–H arylation of free aliphatic acids. nih.govacs.org Similarly, γ-arylation and subsequent lactonization of aliphatic acids have been achieved using palladium catalysis with L,X-type CarboxPyridone ligands. nih.govresearchgate.net
These advanced methods could potentially be applied to this compound to introduce functionality at the β- or γ-positions of the butanoic acid chain, leading to novel derivatives. nih.govnih.gov
| Position | Reaction Type | Catalyst/Ligand System (Example) | Potential Product Type |
| β-Methylene | C-H Arylation | Pd(OAc)₂ / Pyridine-Pyridone Ligand | 3-Aryl-4-(oxolan-2-yl)butanoic acid nih.govacs.org |
| γ-Methylene | C-H Arylation/Lactonization | Pd(II) / CarboxPyridone Ligand | γ-Aryl-γ-lactone derived from the starting acid nih.govresearchgate.net |
Derivatization Strategies and Functionalization Approaches for 4 Oxolan 2 Yl Butanoic Acid
Synthesis of Ester Derivatives of 4-(Oxolan-2-yl)butanoic Acid
The carboxylic acid moiety of this compound is a prime site for esterification, a fundamental reaction in organic synthesis that can significantly impact the compound's polarity, solubility, and bioavailability. medcraveonline.com Various methods can be employed for the synthesis of its ester derivatives.
Standard acid-catalyzed esterification, often referred to as Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. researchgate.net This equilibrium-driven process typically requires an excess of the alcohol or removal of water to achieve high yields. researchgate.net
For more sensitive substrates or to achieve milder reaction conditions, coupling reagents are frequently utilized. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is an effective method for forming ester bonds at room temperature. smolecule.com Other modern coupling reagents such as 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) also facilitate the efficient esterification of carboxylic acids with alcohols under mild conditions. researchgate.net
Enzymatic catalysis offers a green and highly selective alternative to chemical methods. medcraveonline.com Lipases, for instance, can catalyze esterification reactions with high chemo-, regio-, and enantioselectivity under mild reaction conditions, which is particularly advantageous when dealing with complex or sensitive molecules. medcraveonline.com
Table 1: Examples of Esterification Reactions for Carboxylic Acids
| Esterification Method | Reagents and Conditions | Key Features |
| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄), Heat | Equilibrium-driven; requires excess alcohol or water removal. researchgate.net |
| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | Mild conditions (room temperature); good for sensitive substrates. smolecule.com |
| DMTMM-mediated Esterification | Alcohol, DMTMM, N-methylmorpholine | Mild conditions; high yields. researchgate.net |
| Enzymatic Esterification | Alcohol, Lipase | High selectivity; environmentally friendly conditions. medcraveonline.com |
Preparation of Amide and Imide Analogs
The conversion of the carboxylic acid group of this compound into amide and imide functionalities opens up a vast chemical space for generating new analogs with potentially diverse biological activities.
Amide synthesis is commonly achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. organic-chemistry.org A classic approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine. mnstate.edu Alternatively, peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), in combination with a carbodiimide (B86325) like DCC or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), are widely used to facilitate amide bond formation under mild conditions. organic-chemistry.org Direct amidation, though challenging, can be achieved using specific catalysts like boric acid derivatives at elevated temperatures. organic-chemistry.org
The synthesis of imide derivatives typically involves the reaction of an amine with a cyclic anhydride (B1165640). ajchem-a.com For instance, reacting an amino-functionalized derivative of this compound with an anhydride like phthalic anhydride or succinic anhydride would yield the corresponding phthalimide (B116566) or succinimide (B58015) derivative. dergipark.org.tr The initial reaction forms an amic acid, which is then cyclized to the imide, often with the aid of a dehydrating agent such as acetic anhydride and sodium acetate. ajchem-a.comgoogle.com
Table 2: Common Reagents for Amide and Imide Synthesis
| Derivative | Synthesis Method | Common Reagents |
| Amide | Acyl Chloride Formation | SOCl₂, (COCl)₂ followed by amine mnstate.edu |
| Peptide Coupling | DCC/HOBt, EDC/HOBt, HATU organic-chemistry.org | |
| Direct Amidation | Boronic acid catalysts organic-chemistry.org | |
| Imide | From Amic Acid | Anhydride (e.g., phthalic anhydride), then Ac₂O/NaOAc ajchem-a.comgoogle.com |
Introduction of Heteroatomic Substituents (e.g., Sulfur, Nitrogen)
Introducing heteroatoms such as sulfur and nitrogen into the structure of this compound can profoundly influence its properties.
Nitrogen can be incorporated through various synthetic strategies. For example, the synthesis of 4-amino-2-(oxolan-2-ylmethoxy)butanoic acid introduces an amino group, which can serve as a handle for further functionalization. nih.gov The synthesis of such compounds can involve multi-step sequences starting from precursors where the nitrogen functionality is introduced via nucleophilic substitution or reductive amination. Another approach involves the formation of a carbon-nitrogen bond through reactions like the Mitsunobu reaction or by utilizing nitrogen-containing building blocks in the initial synthesis of the butanoic acid chain. The synthesis of 4-(Pyrimidin-2-ylamino)butanoic acid involves the reaction of a pyrimidine (B1678525) derivative with butanoic acid.
Sulfur can be introduced to create thioethers, sulfoxides, or sulfones, each imparting distinct electronic and steric properties. A known derivative is 4-(oxolan-2-ylmethylsulfonyl)butanoic acid, which contains a sulfone group. nih.gov The synthesis of such a compound would likely involve the oxidation of a corresponding thioether, which could be prepared by the reaction of a halo-derivative of the butanoic acid with a thiol. Another example is 4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid, which features a disulfide linkage. smolecule.com The formation of such disulfide bonds can be achieved through the reaction of a thiol with an appropriate electrophilic sulfur reagent. smolecule.com
Table 3: Examples of Heteroatom-Containing Derivatives
| Compound Name | Heteroatom Introduced | Key Structural Feature | Reference |
| 4-Amino-2-(oxolan-2-ylmethoxy)butanoic acid | Nitrogen | Amino group | nih.gov |
| 4-(Pyrimidin-2-ylamino)butanoic acid | Nitrogen | Pyrimidinylamino group | |
| 4-(Oxolan-2-ylmethylsulfonyl)butanoic acid | Sulfur | Sulfonyl group | nih.gov |
| 4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid | Sulfur, Nitrogen | Disulfide and nitro-pyridine | smolecule.com |
Stereochemical Control in Derivatization: Enantioselective and Diastereoselective Synthesis
The oxolane ring in this compound contains a chiral center at the C2 position, and additional stereocenters can be present or introduced in the butanoic acid chain. Therefore, controlling the stereochemistry during derivatization is of paramount importance, as different stereoisomers can exhibit distinct biological activities.
Enantioselective synthesis aims to produce a single enantiomer of a chiral product. This can be achieved by using chiral auxiliaries, chiral catalysts, or chiral reagents. For instance, in the synthesis of ester or amide derivatives, a chiral alcohol or amine can be used to introduce a new stereocenter with a specific configuration. Chiral catalysts, such as certain enzymes or metal-ligand complexes, can also be employed to favor the formation of one enantiomer over the other. nih.gov Chiral derivatization reagents can be used to separate enantiomers, for example, by converting them into diastereomers that can be separated by chromatography. chemrxiv.org
Diastereoselective synthesis focuses on controlling the formation of diastereomers when a new stereocenter is created in a molecule that already contains one or more stereocenters. The existing stereocenter(s) can influence the stereochemical outcome of a reaction at a different site. For example, the reduction of a ketone or the alkylation of an enolate in a derivative of this compound can proceed with a certain degree of diastereoselectivity, which can be influenced by the choice of reagents and reaction conditions. nih.govnih.gov The synthesis of complex heterocyclic systems often relies on diastereoselective cyclization reactions. nih.gov
The stereochemical configuration of derivatives can have a significant impact on their biological interactions. Therefore, the development of stereoselective synthetic routes is a key aspect of medicinal chemistry research involving this scaffold.
Role of 4 Oxolan 2 Yl Butanoic Acid As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Natural Products (Hypothetical)
The γ-butyrolactone structural motif is a common feature in a wide array of natural products, many of which exhibit significant biological activity. nih.govsigmaaldrich.comresearchgate.net While direct use of 4-(Oxolan-2-yl)butanoic acid in the total synthesis of a natural product is not prominently documented, its structure suggests a hypothetical role as a key precursor to such molecules. The oxolane ring can be envisioned as a masked or protected form of a γ-hydroxycarboxylic acid, which is a direct precursor to a γ-butyrolactone.
A hypothetical synthetic route could involve the selective oxidation of the oxolane ring to unmask a hydroxyl group at the 4-position of the butanoic acid chain. This transformation would yield a γ-hydroxy acid, which could then undergo intramolecular cyclization (lactonization) to form a substituted γ-butyrolactone. This lactone could then serve as a crucial intermediate in the synthesis of more complex natural products, such as certain lignans or acetogenins. The stereochemistry of the oxolane ring could also be exploited to introduce chirality into the target molecule, a critical aspect in the synthesis of biologically active compounds. acs.org
Table 1: Hypothetical Transformation of this compound in Natural Product Synthesis
| Step | Transformation | Reagents (Hypothetical) | Intermediate/Product |
| 1 | Oxidative Ring Opening | Ruthenium tetroxide (RuO₄) | 4-Hydroxy-5-oxooctanoic acid |
| 2 | Lactonization | Acid catalyst (e.g., p-TsOH) | Substituted γ-butyrolactone |
| 3 | Further Elaboration | Various | Complex Natural Product |
Building Block for Pharmaceutical and Agrochemical Intermediates
The tetrahydrofuran (B95107) ring is a privileged scaffold in medicinal and agrochemical chemistry, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. nbinno.com Tetrahydrofuran derivatives, particularly those containing carboxylic acid functional groups, are recognized as valuable building blocks for the synthesis of stereospecific pharmaceuticals and agrochemicals. nbinno.com
A notable example of a structurally related compound is (R)-Tetrahydrofuran-2-carboxylic acid, which serves as a chiral building block for the synthesis of Faropenem, a β-lactam antibiotic. medchemexpress.com Similarly, derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have been patented for their potential use as medicaments. google.com These examples highlight the utility of the tetrahydrofuran-carboxylic acid core in the development of bioactive molecules.
Given this precedent, this compound can be considered a valuable intermediate for creating novel pharmaceutical and agrochemical candidates. The carboxylic acid handle allows for the straightforward formation of amides and esters, common linkages in drug molecules, while the oxolane ring can occupy specific binding pockets in biological targets. nbinno.com Furthermore, the butanoic acid spacer provides flexibility, which can be crucial for optimizing the binding affinity of a drug candidate to its target receptor or enzyme. Bridged bicyclic structures, which can be derived from such building blocks, are pivotal in drug design. acs.orgacs.org
Table 2: Examples of Tetrahydrofuran-based Carboxylic Acids in Bioactive Molecules
| Compound | Application | Reference |
| (R)-Tetrahydrofuran-2-carboxylic acid | Building block for Faropenem (antibiotic) | medchemexpress.com |
| 3-Amino-tetrahydrofuran-3-carboxylic acid derivatives | Potential medicaments | google.com |
Role in Material Science Precursor Synthesis (Hypothetical)
In material science, the demand for novel monomers to create polymers with tailored properties is ever-increasing. This compound presents itself as a promising, albeit hypothetical, monomer for the synthesis of functional polyesters and other polymers. The molecule possesses two key features for polymerization: the carboxylic acid group, which can readily undergo condensation polymerization, and the oxolane ring, which can be incorporated into the polymer backbone or as a side chain.
One hypothetical application is in the synthesis of polyesters through polycondensation. The carboxylic acid of one monomer could react with a hydroxyl group (potentially introduced onto another monomer or a comonomer) to form an ester linkage, building up a polymer chain. The presence of the oxolane ring within the polymer structure could impart unique properties, such as increased flexibility, altered solubility, and enhanced biodegradability compared to conventional polyesters. Tetrahydrofuran itself is a well-known monomer for ring-opening polymerization to produce polytetrahydrofuran (PTHF), a polymer with applications in polyurethanes. laballey.comyoutube.com The incorporation of the oxolane moiety from this compound could lead to novel poly(ester-co-ether) materials. rsc.org
Table 3: Potential Polymerization Reactions of this compound
| Polymerization Type | Reactivity Source | Potential Polymer Type | Hypothetical Properties |
| Polycondensation | Carboxylic acid group | Polyester | Enhanced flexibility, biodegradability |
| Ring-Opening Polymerization (of the oxolane ring) | Oxolane ring (with suitable catalyst) | Polyether-polyester | Novel block copolymers with tunable properties |
Application in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. tcichemicals.com These reactions are prized in medicinal chemistry for their ability to rapidly generate libraries of complex molecules.
The carboxylic acid functionality of this compound makes it a suitable candidate for participation in several well-known MCRs. For instance, in the Passerini three-component reaction, a carboxylic acid, an isocyanide, and a carbonyl compound (an aldehyde or ketone) react to form an α-acyloxy carboxamide. tcichemicals.com In this context, this compound would provide the acyl portion of the final product, thereby incorporating the oxolane-butyl side chain into the molecular structure.
Similarly, in the Ugi four-component reaction, a carboxylic acid, an isocyanide, a primary amine, and a carbonyl compound combine to yield a bis-amide. The participation of this compound in these reactions would allow for the one-pot synthesis of complex molecules bearing the oxolane moiety, which could be of interest for biological screening. The ether oxygen of the oxolane ring is unlikely to interfere with these reactions, making the compound a clean and efficient building block for combinatorial chemistry.
Table 4: Potential Multi-Component Reactions Involving this compound
| Reaction Name | Components | Role of this compound | Product Class |
| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | Carboxylic acid component | α-Acyloxy carboxamide |
| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Primary Amine, Carboxylic Acid | Carboxylic acid component | Bis-amide |
Mechanistic Investigations and Reaction Dynamics Involving 4 Oxolan 2 Yl Butanoic Acid
Elucidation of Reaction Mechanisms in Synthetic Transformations
Detailed mechanistic studies specifically focused on 4-(oxolan-2-yl)butanoic acid are not extensively documented in publicly available scientific literature. However, by examining the reactivity of its constituent functional groups—the tetrahydrofuran (B95107) (oxolane) ring and the butanoic acid chain—we can infer potential reaction pathways.
Nucleophilic Attack Pathways
The electrophilic centers in this compound are primarily the carbonyl carbon of the carboxylic acid and the carbon atoms adjacent to the oxygen in the oxolane ring.
At the Carboxylic Acid: Nucleophilic attack at the carbonyl carbon is a fundamental reaction of carboxylic acids. This can lead to the formation of esters, amides, or other acid derivatives. The mechanism typically involves the activation of the carbonyl group, for instance by protonation under acidic conditions, followed by the attack of a nucleophile.
At the Oxolane Ring: The ether linkages in the oxolane ring can be susceptible to nucleophilic attack, leading to ring-opening reactions. This process is generally catalyzed by strong acids, which protonate the ether oxygen, making the adjacent carbons more electrophilic. A subsequent attack by a nucleophile (e.g., a halide ion) can then cleave the C-O bond. The regioselectivity of this attack would be influenced by steric and electronic factors.
Carbocation Rearrangements
Carbocation intermediates could potentially form during acid-catalyzed reactions of this compound, particularly during ring-opening of the oxolane moiety or dehydration reactions. If a carbocation were to form on the butanoic acid chain, rearrangements such as hydride or alkyl shifts could occur to form a more stable carbocation. For instance, a secondary carbocation could rearrange to a more stable tertiary carbocation if the structure allows. However, without specific experimental data on this compound, any discussion of carbocation rearrangements remains speculative.
Radical and Pericyclic Reaction Pathways
Kinetic and Thermodynamic Studies of Key Reactions
A thorough search of scientific databases reveals a lack of specific kinetic and thermodynamic studies published for reactions involving this compound. To provide context, related studies on similar structures, such as the oxidation of 4-oxo-4-phenylbutanoic acid, have been conducted. These studies determined reaction orders, rate constants, and activation parameters, but this data cannot be directly extrapolated to this compound due to significant structural and electronic differences.
For meaningful kinetic and thermodynamic data, experimental studies on reactions such as the esterification, amidation, or ring-opening of this compound would be required. Such studies would involve monitoring reaction rates under various conditions (temperature, concentration, catalyst) to determine rate laws and activation energies. Thermodynamic parameters like enthalpy and entropy of reaction could be determined through calorimetry or by studying the temperature dependence of equilibrium constants.
Interactive Data Table: Hypothetical Kinetic Data for Esterification
The following table is a hypothetical representation of what kinetic data for the acid-catalyzed esterification of this compound with ethanol might look like. This is for illustrative purposes only, as no experimental data has been found.
| Experiment | [this compound] (M) | [Ethanol] (M) | [H+] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 0.01 | 1.5 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 0.02 | 3.0 x 10⁻⁵ |
Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Control
The stereochemistry of reactions involving this compound is an important consideration, as the C2 position of the oxolane ring is a chiral center.
Reactions at the Carboxylic Acid: Reactions that occur exclusively at the carboxylic acid group, which is remote from the chiral center, are not expected to affect the stereochemistry at the C2 position.
Reactions Involving the Chiral Center: Any reaction that involves the C2 carbon of the oxolane ring could proceed with retention, inversion, or racemization of the stereocenter. For example, in an SN2-type ring-opening reaction at the C2 position, an inversion of configuration would be expected. In contrast, an SN1-type reaction involving a carbocation intermediate at C2 would likely lead to racemization.
The synthesis of this compound itself can be a source of stereoisomers. If the synthesis starts from achiral precursors, a racemic mixture of (R)- and (S)-4-(oxolan-2-yl)butanoic acid will be produced. Enantioselective or diastereoselective syntheses would be required to produce a single enantiomer or a specific diastereomer if other chiral centers are present. Such syntheses often employ chiral catalysts, auxiliaries, or starting materials.
Without specific experimental studies on the stereochemical outcomes of reactions of this compound, any predictions remain theoretical.
Despite a comprehensive search for scientific literature and spectral data, detailed experimental information on the advanced spectroscopic and spectrometric characterization of "this compound" is not available in the public domain. No specific research findings, data tables, or established analytical methodologies for this particular compound could be retrieved.
Consequently, it is not possible to provide a scientifically accurate article that adheres to the user's strict outline and content requirements, which mandate detailed research findings for each of the following sections:
Advanced Spectroscopic and Spectrometric Characterization Methodologies
Chromatographic Purity Assessment Techniques (e.g., GC-MS, LC-MS, HPLC)
Without access to published research on 4-(Oxolan-2-yl)butanoic acid, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable data.
Computational and Theoretical Chemistry Studies of 4 Oxolan 2 Yl Butanoic Acid
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure
No specific studies using Density Functional Theory (DFT) to calculate the optimized geometry, bond lengths, bond angles, or electronic properties of 4-(Oxolan-2-yl)butanoic acid were found. Such calculations would typically be performed using functionals like B3LYP with a basis set such as 6-31+G(d) to determine the molecule's ground-state structure and energy. biointerfaceresearch.comjcdronline.org
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
There are no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. This analysis is crucial for understanding a molecule's reactivity, with the HOMO-LUMO energy gap indicating its chemical stability and reactivity towards electrophiles and nucleophiles.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Information regarding Natural Bond Orbital (NBO) analysis of this compound is not available. NBO analysis helps in understanding intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between donor (filled) and acceptor (unfilled) orbitals. researchgate.net
Electrostatic Potential Mapping for Molecular Recognition
No studies containing Electrostatic Potential (ESP) maps for this compound were identified. An ESP map illustrates the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to predicting sites for electrophilic and nucleophilic attack and understanding molecular recognition. researchgate.net
Molecular Dynamics Simulations of Conformational Landscapes
There is no published research on Molecular Dynamics (MD) simulations of this compound. MD simulations are used to study the conformational changes and dynamic behavior of a molecule over time, providing insights into its flexibility and interactions with its environment, such as a solvent. rsc.org
Structural Modifications and Structure Reactivity/selectivity Relationships of Oxolan 2 Yl Butanoic Acid Derivatives
Influence of Oxolane Ring Substitution on Butanoic Acid Reactivity
Substituents on the oxolane (tetrahydrofuran) ring can exert significant electronic and steric effects on the reactivity of the distal butanoic acid group. The position and nature of these substituents dictate the extent of their influence.
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the oxolane ring can modulate the acidity of the carboxylic acid proton. EWGs, such as halogens or nitro groups, can increase the acidity (lower pKa) of the butanoic acid through a negative inductive effect (-I) transmitted through the carbon framework. Conversely, EDGs like alkyl groups would slightly decrease the acidity. The magnitude of this effect diminishes as the distance between the substituent and the carboxylic acid group increases.
Steric Effects: The size and location of substituents can sterically hinder the approach of reagents to the carboxylic acid functional group. A bulky substituent at the C5 position of the oxolane ring, for instance, could impede reactions such as esterification or amidation of the butanoic acid chain. This steric hindrance can lower reaction rates and, in some cases, alter the reaction pathway if a less hindered, alternative reaction site is available. The reactivity of the oxolane ring itself, particularly its susceptibility to ring-opening reactions, is also affected by substitution. researchgate.net
The following table illustrates the hypothetical influence of various substituents at the C5 position of the oxolane ring on the acidity of the butanoic acid moiety.
| Substituent (at C5) | Electronic Effect | Predicted Change in pKa | Rationale |
| -H (Hydrogen) | Baseline | 4.8 (Reference) | Unsubstituted reference compound. |
| -CH₃ (Methyl) | Electron-Donating (+I) | Increase (e.g., 4.9) | Destabilizes the carboxylate anion. |
| -Cl (Chloro) | Electron-Withdrawing (-I) | Decrease (e.g., 4.6) | Stabilizes the carboxylate anion. |
| -OH (Hydroxyl) | Electron-Withdrawing (-I) | Decrease (e.g., 4.7) | Stabilizes the carboxylate anion. |
Impact of Butanoic Acid Chain Length on Reaction Selectivity
Altering the length of the carboxylic acid chain attached to the oxolane ring has a pronounced impact on both reaction rates and selectivity. This is primarily due to changes in steric hindrance and the propensity for intramolecular reactions.
Research on the esterification of linear carboxylic acids has shown that reaction rates tend to decrease as the length of the alkyl chain increases. researchgate.net This trend can be attributed to increased steric hindrance, which impedes the nucleophilic attack of the alcohol on the carbonyl carbon of the acid. researchgate.net A similar effect would be expected for (oxolan-2-yl)alkanoic acids; as the chain lengthens from propanoic to hexanoic acid, the rate of intermolecular reactions like esterification is likely to decrease.
Furthermore, the chain length is a critical determinant in intramolecular cyclization reactions, specifically lactonization. 4-(Oxolan-2-yl)butanoic acid is predisposed to form a spiro-lactone under acidic conditions. Changing the chain length would alter the size of the resulting lactone ring, significantly affecting the thermodynamics and kinetics of the cyclization. For example, a shorter propanoic acid chain would lead to a more strained five-membered lactone ring, while a longer pentanoic acid chain would form a more stable six-membered lactone ring. This can be a powerful tool for controlling the selectivity between intermolecular reactions and intramolecular cyclization.
The table below summarizes the expected impact of varying the alkonoic acid chain length on the rate of a typical intermolecular reaction.
| Compound | Chain Length | Relative Reaction Rate | Primary Influencing Factor |
| 3-(Oxolan-2-yl)propanoic acid | 3 Carbons | Higher | Lower steric hindrance. |
| This compound | 4 Carbons | Medium | Baseline steric hindrance. |
| 5-(Oxolan-2-yl)pentanoic acid | 5 Carbons | Lower | Increased steric hindrance. |
| 6-(Oxolan-2-yl)hexanoic acid | 6 Carbons | Lowest | Highest steric hindrance. |
Stereochemical Effects on Reaction Pathways and Product Distribution
The stereochemistry of this compound, which possesses a chiral center at the C2 position of the oxolane ring, plays a pivotal role in directing the outcomes of chemical reactions. The existing stereocenter can control the formation of new stereocenters, a principle known as substrate-controlled stereoselectivity.
When a reaction creates a new chiral center on either the oxolane ring or the side chain, the existing C2 stereocenter can direct the approach of the reagent from the less sterically hindered face of the molecule. This results in the preferential formation of one diastereomer over the other. The degree of this diastereoselectivity depends on the specific reaction, the nature of the reagents, and the reaction conditions. For instance, the reduction of a ketone on the butanoic acid chain would likely yield a diastereomeric mixture of alcohols, with the ratio determined by the directing influence of the C2 stereocenter.
If additional substituents are present on the oxolane ring, their stereochemistry will also exert a significant influence. The relative stereochemistry of multiple substituents can lock the ring into a preferred conformation, making certain faces of the molecule more or less accessible to reagents. This conformational rigidity can enhance the diastereoselectivity of reactions. The synthesis of complex molecules often relies on leveraging these stereochemical effects to control product distribution with high precision. researchgate.net
Consider a hypothetical reduction of a carbonyl group at the C4 position of the butanoic acid chain. The stereochemistry at C2 of the oxolane ring would influence the product distribution as shown in the table below.
| Starting Material Stereocenter (C2) | Product Diastereomer A (2R, 4R) | Product Diastereomer B (2R, 4S) | Expected Outcome |
| (R)-4-(Oxolan-2-yl)-4-oxobutanoic acid | Major Product | Minor Product | High Diastereomeric Excess (d.e.) |
| (S)-4-(Oxolan-2-yl)-4-oxobutanoic acid | Minor Product | Major Product | High Diastereomeric Excess (d.e.) |
Design Principles for Modulating Chemical Properties through Structural Variation
Based on the relationships between structure, reactivity, and selectivity, a set of design principles can be established to rationally modify this compound and its derivatives to achieve desired chemical properties. researchgate.net These principles are foundational for the targeted synthesis of molecules with specific functionalities.
Tuning Acidity and Reactivity: To increase the acidity of the carboxylic acid and its reactivity towards nucleophiles, electron-withdrawing substituents can be introduced on the oxolane ring. Conversely, to decrease acidity, electron-donating groups can be used. The strategic placement of bulky groups can be employed to sterically protect the carboxylic acid, reducing its reactivity when desired.
Controlling Reaction Pathways: The balance between intermolecular and intramolecular reactions can be controlled by modifying the length of the alkanoic acid chain. Shorter or longer chains can disfavor intramolecular lactonization, promoting intermolecular reactions. This allows for selective functionalization of the acid group without competing cyclization.
Directing Stereochemical Outcomes: For stereoselective synthesis, it is imperative to use an enantiomerically pure starting material. The inherent chirality of the C2-position can then be used to direct the formation of new stereocenters. Introducing additional chiral auxiliaries or substituents on the ring can further enhance this directing effect, leading to higher diastereoselectivity.
Modulating Physicochemical Properties: Properties such as solubility, lipophilicity, and polarity can be systematically adjusted through functional group modification. mdpi.com The introduction of polar groups like hydroxyls or amines on the oxolane ring will increase aqueous solubility. masterorganicchemistry.com Conversely, adding larger alkyl or aryl substituents will increase lipophilicity. These modifications are critical for applications where specific physical properties are required.
By applying these principles, chemists can design and synthesize novel derivatives of this compound with a high degree of control over their chemical and physical characteristics.
Future Research Directions and Unexplored Avenues in the Chemistry of 4 Oxolan 2 Yl Butanoic Acid
Development of Novel Catalytic Asymmetric Syntheses
The biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Consequently, the development of methods for the enantioselective synthesis of 4-(oxolan-2-yl)butanoic acid is a critical area for future research. The stereocenter at the 2-position of the oxolane ring dictates the molecule's three-dimensional structure. While classical resolution methods can separate enantiomers, catalytic asymmetric synthesis offers a more efficient and atom-economical route to directly produce the desired stereoisomer. acs.orgacs.orgnih.gov
Future investigations could focus on several promising strategies:
Asymmetric Hydrogenation of Furan (B31954) Precursors: A highly attractive route involves the asymmetric hydrogenation of a suitable furan-containing precursor, such as 4-(furan-2-yl)butanoic acid. The development of chiral catalysts, particularly those based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands, could facilitate the stereoselective reduction of the furan ring to the corresponding oxolane. nih.govacs.orgnih.gov Research in this area would involve screening various ligand scaffolds to achieve high enantiomeric excess (ee) and turnover numbers. nih.govacs.org
Enantioselective Cycloaddition Reactions: Strategies based on [4+2] cycloadditions using substituted furans could provide access to chiral precursors that can be transformed into the target molecule. acs.orgnih.gov The development of new chiral dienophiles or catalysts for these reactions would be a key focus. acs.org
Catalytic Asymmetric Cyclization: The cyclization of unsaturated or epoxy alcohol precursors is another viable pathway. nih.gov Future work could explore novel metal- or organocatalysts that can control the stereochemistry of the ring-closing step, leading to enantiomerically enriched 2-substituted oxolanes. chemistryviews.org
| Potential Asymmetric Synthesis Strategy | Catalyst Class | Precursor Type | Key Advantages |
| Asymmetric Hydrogenation | Chiral Ru, Rh, Ir complexes with phosphine (B1218219) or N-heterocyclic carbene ligands | 4-(Furan-2-yl)butanoic acid or related esters | Direct access to the oxolane ring from readily available furans. |
| Enantioselective Cycloaddition | Chiral Lewis acids, organocatalysts | Substituted furans and chiral dienophiles | High degree of stereocontrol, potential for creating multiple stereocenters. acs.orgnih.gov |
| Asymmetric Cycloetherification | Chiral metal catalysts (e.g., Pd, Cu) | Unsaturated long-chain alcohols | Direct formation of the chiral cyclic ether from an acyclic precursor. chemistryviews.org |
Exploration of Bio-orthogonal Reactions for Derivatization
Bio-orthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native biochemical processes. wikipedia.org The carboxylic acid group of this compound provides a convenient handle for derivatization, but future research should explore its modification to incorporate functionalities suitable for bio-orthogonal ligation. This would enable its use as a molecular probe or for targeted delivery applications. alfa-chemistry.comnih.gov
Unexplored avenues include:
"Click Chemistry" Functionalization: The molecule could be derivatized to contain an azide (B81097) or a terminal alkyne group, allowing it to participate in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgacs.orgorganic-chemistry.org Research would focus on synthetic routes to introduce these functionalities without disrupting the core structure and on applying these reactions to conjugate the molecule to biomolecules or surfaces. nih.gov
Tetrazine Ligation: The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene (like trans-cyclooctene, TCO) is one of the fastest bio-orthogonal reactions known. cam.ac.uk Future work could involve developing derivatives of this compound that are appended with a TCO or other strained dienophile, enabling rapid and specific labeling in complex systems. cam.ac.ukresearchgate.net
Staudinger Ligation: The reaction between a phosphine and an azide to form an amide bond is another well-established bio-orthogonal reaction. escholarship.org This could be explored for derivatizing an azide-modified version of the target molecule under mild, biocompatible conditions. escholarship.org
Integration into Flow Chemistry Systems for Continuous Production
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability for the production of fine chemicals. rsc.orgacs.orgaurigeneservices.com The synthesis of this compound is an ideal candidate for adaptation to a continuous flow process.
Future research in this area should target:
Telescoped Synthesis: Developing a fully continuous, multi-step synthesis where intermediates are generated and consumed in a continuous stream without isolation. aurigeneservices.com This could involve, for example, the continuous hydrogenation of a furan precursor followed by in-line purification.
Packed-Bed Reactors: For catalytic steps, such as hydrogenation, the use of packed-bed reactors containing immobilized heterogeneous catalysts would be a key area of investigation. This simplifies catalyst separation and reuse, improving the process's sustainability and cost-effectiveness. researchgate.net
Enhanced Process Control: Integrating in-line process analytical technology (PAT) to monitor reaction progress in real-time, ensuring consistent product quality and allowing for automated process optimization. lonza.com
| Flow Chemistry Aspect | Research Focus | Potential Benefits |
| Reactor Design | Miniaturized or micro-reactors, packed-bed reactors with immobilized catalysts. aurigeneservices.comresearchgate.net | Improved heat and mass transfer, enhanced safety for hazardous reactions, simplified catalyst recycling. |
| Process Integration | Telescoping multiple reaction steps into a single continuous sequence. | Reduced manual handling, shorter production times, minimized waste generation. acs.org |
| Automation & Control | Integration of real-time monitoring tools (e.g., in-line IR, HPLC). | Tighter control over reaction parameters, improved product consistency, rapid optimization. lonza.com |
Investigation of its Potential in Sustainable Chemical Processes
The principles of green chemistry call for the use of renewable feedstocks and the design of environmentally benign chemical processes. acs.orgresearchgate.net this compound is well-positioned to be part of a sustainable chemical industry, given that its furan-based precursors can be derived from lignocellulosic biomass. mdpi.comucr.edursc.org
Future research should focus on:
Biomass-to-Molecule Pathways: Developing efficient catalytic processes for converting biomass-derived platform chemicals, such as furfural, into the necessary precursors for the synthesis of this compound. ucr.edusemanticscholar.orghse.ru This includes the selective hydrogenation of the furan ring while preserving the carboxylic acid functionality. rsc.org
Green Solvents and Catalysts: Moving away from traditional organic solvents towards greener alternatives like water, supercritical CO2, or bio-derived solvents. acs.org Research into recoverable and non-toxic heterogeneous catalysts would also be a priority to minimize waste and environmental impact. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby reducing waste. This could involve exploring novel C-C bond-forming reactions that build the butanoic acid chain directly onto a furan derivative. rsc.org
Advanced Spectroscopic Probes for In-situ Reaction Monitoring
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical process parameters. mt.comwikipedia.orglongdom.org The application of advanced, in-situ spectroscopic probes to the synthesis of this compound could provide unprecedented insight into reaction mechanisms and kinetics. nih.gov
Promising areas for investigation include:
Operando Spectroscopy: Employing techniques like Attenuated Total Reflectance-Infrared (ATR-IR) and Raman spectroscopy to monitor the concentration of reactants, intermediates, and products directly in the reaction vessel without the need for sampling. researchgate.netuu.nl This is particularly valuable for understanding the kinetics of lactone formation or ring-opening reactions that may be part of the synthetic or derivatization pathways. researchgate.netnih.gov
Kinetic Modeling: Using the real-time data generated by in-situ probes to build accurate kinetic models of the synthesis. youtube.com These models are crucial for process optimization, scale-up, and ensuring robust control over the reaction.
Multivariate Data Analysis: Applying chemometric methods to complex spectroscopic data to deconvolve overlapping signals and extract meaningful information about the reaction state, including the detection of transient intermediates or the onset of side reactions. wikipedia.org
| Spectroscopic Technique | Application in Synthesis Monitoring | Information Gained |
| ATR-IR Spectroscopy | Real-time tracking of carbonyl and C-O stretches. researchgate.netuu.nl | Reaction kinetics, concentration of reactants/products, detection of lactone intermediates. |
| Raman Spectroscopy | Monitoring C=C bond hydrogenation in furan precursors, C-O-C vibrations. | Conversion rates, endpoint determination, structural information on catalysts. youtube.com |
| Nuclear Magnetic Resonance (NMR) | In-situ NMR for mechanistic studies and reaction profiling. | Identification of transient intermediates, quantitative analysis of reaction mixtures. nih.gov |
Q & A
Basic: What synthetic routes are recommended for 4-(Oxolan-2-yl)butanoic acid, and how is purity ensured?
Methodological Answer:
The synthesis typically involves Knoevenagel condensation or Claisen condensation (for analogous oxo-butyric acids) between a tetrahydrofuran (oxolane) derivative and a suitable carbonyl precursor. Key steps include:
- Reagent Selection : Use of oxolane-2-carbaldehyde or ethyl oxolane-2-carboxylate as starting materials, reacted with diethyl oxalate or malonic acid derivatives under basic conditions (e.g., NaOEt) .
- Purification : Post-synthesis, rigorous drying under vacuum is critical to remove residual solvents (e.g., methanol), which can interfere with downstream reactions. Purity is verified via ¹H NMR to confirm absence of solvent peaks and quantify product integrity .
- Scale-Up : Continuous flow reactors and automated systems are recommended for reproducibility in multi-gram syntheses .
Basic: Which spectroscopic and analytical techniques are optimal for structural characterization?
Methodological Answer:
A combination of techniques is essential:
- ¹H/¹³C NMR : To identify the oxolane ring (δ ~1.8–2.2 ppm for CH₂ groups) and confirm the butanoic acid chain (δ ~2.4–2.8 ppm for CH₂COO⁻). Coupling constants in NMR distinguish cis/trans stereochemistry in the oxolane ring .
- IR Spectroscopy : Key peaks include C=O stretching (~1700–1750 cm⁻¹) for the carboxylic acid and ketone groups (if present) .
- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns, especially for derivatives with substituents on the oxolane ring .
Advanced: How should researchers design enzyme inhibition assays to evaluate its bioactivity?
Methodological Answer:
- Target Selection : Prioritize enzymes with known interactions with oxolane derivatives, such as kynurenine-3-hydroxylase or cyclooxygenase (COX) , based on structural analogs .
- Kinetic Assays : Use Michaelis-Menten kinetics with varying substrate concentrations. For example:
- Control Experiments : Include structurally similar compounds (e.g., 4-phenylbutanoic acid) to assess substituent effects on inhibition .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
Contradictions often arise from substituent variability or assay conditions . Mitigation strategies include:
- Structural Benchmarking : Compare activity of this compound with analogs (e.g., fluorophenyl or methyl-substituted derivatives) to isolate the oxolane moiety’s contribution .
- Meta-Analysis Table :
| Substituent | Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Oxolane-2-yl | COX-2 | 12.3 ± 1.2 | |
| 2-Fluorophenyl | COX-2 | 8.7 ± 0.9 | |
| 4-Methylphenyl | Kynureninase | 45.0 ± 3.1 |
- Assay Standardization : Use uniform buffer systems (e.g., PBS pH 7.4) and enzyme sources to minimize variability .
Advanced: What methodologies are critical for studying cellular uptake and subcellular localization?
Methodological Answer:
- Fluorescent Tagging : Synthesize a derivative with a BODIPY or dibenzo[b,d]thiophene fluorophore attached to the butanoic acid chain. For example:
- Confocal Microscopy : Use organelle-specific dyes (e.g., MitoTracker) to colocalize the compound within mitochondria or lysosomes .
- Quantitative Uptake : Radiolabel the compound with ³H or ¹⁴C and measure intracellular accumulation via scintillation counting in RAW 264.7 or HeLa cells .
Advanced: How to address solubility challenges in in vitro assays?
Methodological Answer:
- Solubilization Agents : Use DMSO (≤0.1% v/v) or β-cyclodextrin (5–10 mM) to enhance aqueous solubility without disrupting cell membranes .
- pH Adjustment : Prepare stock solutions in slightly alkaline buffers (pH 8.0–8.5) to ionize the carboxylic acid group and improve solubility .
- Dynamic Light Scattering (DLS) : Confirm nanoparticle-free solutions to avoid false activity readings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
